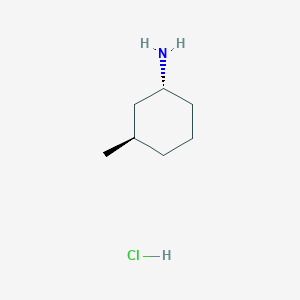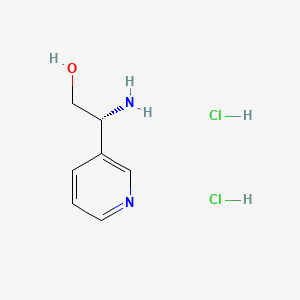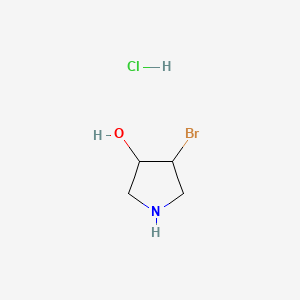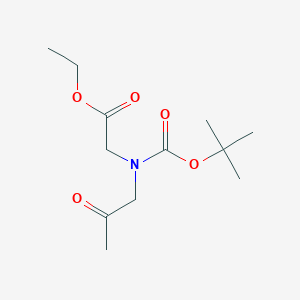
(4,4-Difluoropiperidin-1-yl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9F2N·HCl. It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoropiperidin-1-yl)amine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as trifluoroacetic acid in the presence of dichloromethane. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (4,4-Difluoropiperidin-1-yl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex organic molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium carbonate in solvents such as dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic frameworks .
Applications De Recherche Scientifique
(4,4-Difluoropiperidin-1-yl)amine hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of histamine-3 receptor antagonists.
Neuroscience Research: Due to its enzyme inhibitory effects, it is investigated for potential treatments of neurological disorders such as Alzheimer’s and Parkinson’s diseases.
Organic Synthesis: The compound serves as a building block in the synthesis of various organic molecules, offering versatility in creating new compounds with desired properties
Mécanisme D'action
The mechanism of action of (4,4-Difluoropiperidin-1-yl)amine hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for its potential therapeutic applications in neurological disorders.
Receptor Antagonism: The compound acts as an antagonist at histamine-3 receptors, modulating neurotransmitter release and providing therapeutic benefits in conditions like insomnia and cognitive disorders.
Comparaison Avec Des Composés Similaires
4,4-Difluoropiperidine: A closely related compound with similar fluorination but without the amine group.
3,3-Difluoropyrrolidine: Another fluorinated piperidine derivative with different substitution patterns.
4-(Trifluoromethyl)piperidine: A compound with a trifluoromethyl group instead of difluorination.
Uniqueness: (4,4-Difluoropiperidin-1-yl)amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical properties and biological activities, making it valuable in medicinal chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
4,4-difluoropiperidin-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2.ClH/c6-5(7)1-3-9(8)4-2-5;/h1-4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGVLGIRPRCSTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-Methyl-1,2,5,6-tetrahydropyridine-3-yl]boronic acid](/img/structure/B8184170.png)
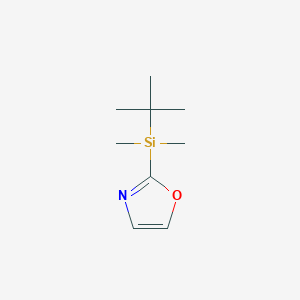
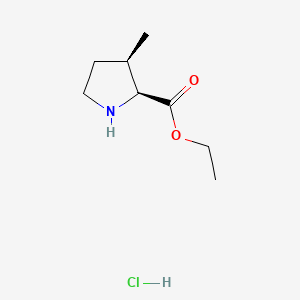
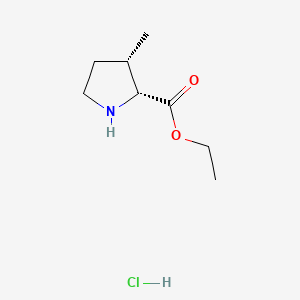
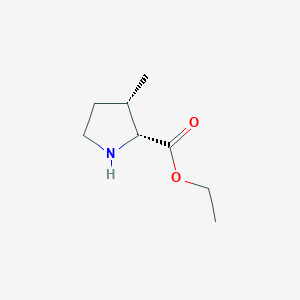

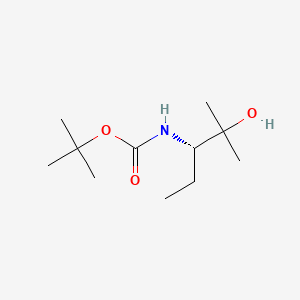
![tert-butyl N-[5-fluoro-6-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B8184242.png)
